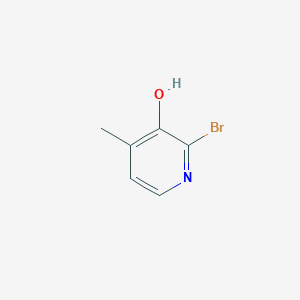

2-Bromo-4-methylpyridin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLUWWMFDQJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660577 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-74-6 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Bromo 4 Methylpyridin 3 Ol

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the pyridine (B92270) ring is a key site for synthetic modification, enabling the introduction of a wide array of functional groups.

The bromine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. evitachem.comsmolecule.com This reactivity is characteristic of halogenated pyridines, where the electron-withdrawing nature of the nitrogen atom facilitates nucleophilic aromatic substitution, particularly at the α- (2 and 6) and γ- (4) positions. Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, typically under basic conditions. evitachem.com For instance, in related bromopyridinol systems, the bromine atom can be replaced by other functional groups, which can alter the molecule's physical properties and biological activity. evitachem.com

| Reactant | Nucleophile | Conditions | Product Type |

| Halogenated Pyridine | Amines, Thiols | Basic conditions | Substituted Pyridine |

The removal of the bromine substituent to yield 4-methylpyridin-3-ol can be achieved through reductive debromination. This transformation is a common strategy in organic synthesis to unmask a C-H bond after the bromine atom has served its purpose as a directing group or a handle for other transformations. One effective method involves the use of palladium nanoparticles supported on aluminum hydroxide (B78521) [Pd/AlO(OH)] with sodium borohydride (B1222165) (NaBH₄) as the reductant. This system has been shown to efficiently dehalogenate aryl halides, including 2-bromopyridine (B144113), in a water-methanol solvent mixture at room temperature, with yields often exceeding 95%. thieme-connect.com In some cases, reductive dehalogenation can occur as a competing side reaction during other transformations, such as in certain palladium-catalyzed reductive homocoupling reactions of 2-bromopyridines. rsc.org

| Substrate | Reagents | Conditions | Product |

| 2-Bromopyridine | Pd/AlO(OH) nanoparticles, NaBH₄ | H₂O-MeOH (1:1), room temp. | Pyridine |

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. evitachem.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a variety of arylboronic acids using a palladium catalyst in a mixture of 1,4-dioxane (B91453) and water. researchgate.net Similarly, other bromopyridines can undergo Suzuki coupling to form biaryl structures. evitachem.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. The coupling of 2-amino-3-bromopyridines with terminal alkynes is efficiently catalyzed by a palladium complex, such as one generated from Pd(CF₃COO)₂ and PPh₃, with a copper(I) co-catalyst (CuI). researchgate.netscirp.org These reactions are typically run in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF at elevated temperatures. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the bromopyridine with an amine. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as (±)-BINAP, and requires a base like sodium tert-butoxide (NaOBut). For instance, 2-bromo-6-methylpyridine (B113505) can be coupled with diamines in toluene (B28343) at 80°C. chemspider.com This method is broadly applicable for the synthesis of secondary and tertiary aminopyridines. nih.gov

Interactive Table: Cross-Coupling Reactions of Bromopyridines

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd catalyst | - | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridine |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBut | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another site of reactivity, allowing for modifications such as alkylation and oxidation.

The hydroxyl group of 2-Bromo-4-methylpyridin-3-ol can be converted into an ether or an ester through O-alkylation or O-acylation, respectively.

O-Alkylation: The formation of ethers can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. A closely related compound, 3-bromo-4-methyl-2-pyridone (a tautomer), undergoes O-methylation with methyl iodide (MeI) using silver carbonate (Ag₂CO₃) as the base in dichloromethane (B109758) to yield 3-bromo-2-methoxy-4-methylpyridine (B1291409) in 80% yield. ambeed.com Similarly, 2-bromopyridin-3-ol can be alkylated with propargyl bromide using potassium carbonate (K₂CO₃) in DMF. The choice of base and solvent can be critical in directing the reaction towards O-alkylation versus N-alkylation in tautomerizable pyridone systems. acs.org

O-Acylation: Ester formation (O-acylation) can be accomplished by reacting the hydroxyl group with acylating agents like carboxylic acids or acyl chlorides, often under acidic catalysis. ambeed.com

Interactive Table: O-Alkylation of Bromopyridinols

| Substrate | Reagent | Base | Solvent | Product | Yield |

| 3-Bromo-4-methyl-2-pyridone | Methyl Iodide (MeI) | Ag₂CO₃ | Dichloromethane | 3-Bromo-2-methoxy-4-methylpyridine | 80% |

| 2-Bromopyridin-3-ol | Propargyl bromide | K₂CO₃ | DMF | 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine | - |

The hydroxyl group of pyridinols can be oxidized to the corresponding carbonyl compound. smolecule.com For a compound like 6-bromo-4-methylpyridin-3-ol (B1379990), oxidation would yield a pyridinone derivative. smolecule.com While specific conditions for the title compound are not detailed in the searched literature, general methods for alcohol oxidation would apply. Separately, the pyridine nitrogen itself can be oxidized. For example, 2-bromopyridine can be oxidized to 2-bromopyridine-N-oxide using peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom in the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

The nitrogen atom of this compound can undergo N-alkylation when treated with alkylating agents. This reaction leads to the formation of quaternary pyridinium (B92312) salts. The quaternization of pyridines is a well-established reaction and is influenced by the structure of both the pyridine derivative and the alkylating agent. researchgate.net For instance, reactions with haloalkanes, such as phenacyl bromide, can lead to the formation of N-substituted pyridinium salts. researchgate.net The reaction rate and yield are dependent on factors like the nature of the leaving group on the alkylating agent and the steric hindrance around the nitrogen atom. researchgate.net While specific studies on the N-alkylation of this compound are not extensively detailed in the provided results, the general principles of pyridine quaternization suggest that it would react with suitable alkyl halides to form the corresponding N-alkyl-2-bromo-4-methylpyridin-3-olium salts. The reaction of 2-substituted 6-methylpyridines with phenacyl bromides has been studied, indicating that such quaternization is feasible, although it can be sterically hindered. msu.ru

A related reaction is the O-alkylation of the hydroxyl group. For example, 2-bromopyridin-3-ol can be O-alkylated with 1-bromo-2-fluoroethane (B107303) to yield 2-bromo-3-(2-fluoroethoxy)pyridine. nih.gov This highlights the competitive nature of N- versus O-alkylation in hydroxypyridines.

Table 1: Examples of N-Alkylation and Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product Type | Reference |

| Pyridine | Phenacyl bromide | N-phenacylpyridinium bromide | researchgate.net |

| 3-Methylpyridine | Phenacyl bromide | N-phenacyl-3-methylpyridinium bromide | researchgate.net |

| 2-Bromo-6-methylpyridine | Phenacyl bromide | N-phenacyl-2-bromo-6-methylpyridinium bromide | msu.ru |

The nitrogen atom of pyridine and its derivatives can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have also been shown to catalyze the N-oxidation of various methylpyridines. nih.gov These biocatalytic systems can convert 2-methyl-, 3-methyl-, and 4-methylpyridine (B42270) into their corresponding N-oxides. nih.gov While a direct study on the N-oxidation of this compound is not explicitly available, the existence of 2-Bromo-4-Methylpyridine 1-oxide (CAS 17117-12-3) suggests that this transformation is possible. alchempharmtech.com The resulting N-oxide would have altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating hydroxyl and methyl groups can facilitate such reactions. For analogous halogenated pyridines, sequential halogenation using reagents like Br₂/FeBr₃ and Cl₂/AlCl₃ under controlled conditions is a method for introducing additional halogen atoms. vulcanchem.com

Nucleophilic substitution is a more common reaction pathway for pyridines, especially those bearing good leaving groups like halogens. The bromine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles. ambeed.com For example, in related 2-bromopyridines, the bromine can be substituted by amines, thiols, and cyanide ions. ambeed.com Metal-halogen exchange, using strong bases like butyllithium, can also occur, leading to the formation of a lithiated pyridine derivative that can then react with various electrophiles. ambeed.com The hydroxyl group can also be activated, for instance as a triflate, to allow for its displacement by nucleophiles.

Table 2: Representative Substitution Reactions on Pyridine Rings

| Reaction Type | Substrate Example | Reagent(s) | Product Type | Reference |

| Electrophilic Halogenation | Methylpyridinol precursor | Br₂/FeBr₃ | Halogenated pyridine | vulcanchem.com |

| Nucleophilic Substitution | 2-Bromo-6-methylpyridine | Amines, Thiols | 2-Amino/Thio-6-methylpyridine | ambeed.com |

| Nucleophilic Substitution | 2-Bromopyridin-3-ol (activated) | Tetrahydrofuran-3-ol, NaH | 3-(Pyridin-2-yloxy)tetrahydrofuran-3-ol derivative |

Exploration of Tautomerism (e.g., Pyridinol-Pyridinone)

Hydroxypyridines, such as this compound, can exist in equilibrium with their corresponding pyridinone tautomers. This phenomenon is known as pyridinol-pyridinone tautomerism. For 2-hydroxypyridines, the equilibrium generally favors the pyridin-2(1H)-one form. thieme-connect.de In the solid state, pyridin-2(1H)-one exists predominantly in the NH form. thieme-connect.de Similarly, 4-hydroxypyridines are in equilibrium with their 4-pyridinone tautomers. The IUPAC name for 4-bromo-2-hydroxypyridine (B129990) is 4-bromo-1H-pyridin-2-one, reflecting the predominance of the ketone form in this related compound.

For this compound, the tautomeric equilibrium would involve the migration of the hydroxyl proton to the ring nitrogen, forming 2-bromo-4-methyl-1H-pyridin-3-one. The exact position of this equilibrium would be influenced by factors such as the solvent, temperature, and the electronic effects of the bromo and methyl substituents. Computational studies on related aminopyridines have shown that the canonical amino structure is generally more stable than its imino tautomers. researchgate.net A similar theoretical approach could be used to determine the relative stabilities of the pyridinol and pyridinone tautomers of this compound. The existence of 2-bromo-3-methyl-1H-pyridin-4-one further supports the prevalence of the pyridinone tautomer in related structures. americanelements.com

The different tautomers can exhibit distinct reactivity. The pyridinol form has a nucleophilic hydroxyl group, while the pyridinone form has an amide-like character with a potentially acidic N-H proton and a carbonyl group that can react with nucleophiles.

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Bromo-4-methylpyridin-3-ol as a Key Intermediate in Drug Discovery

Functionalized pyridine (B92270) derivatives are crucial intermediates, or building blocks, in the synthesis of complex pharmaceutical molecules. The presence of both a bromine atom and a hydroxyl group on compounds like 2-bromo-3-hydroxypyridine (B45599) makes them reactive in various chemical processes, allowing for substitutions and coupling reactions to build more elaborate structures. solubilityofthings.comchemimpex.com These reactions are essential for creating novel compounds with potential therapeutic effects. chemimpex.com Specifically, the bromine atom can be replaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be modified to alter solubility and target engagement. solubilityofthings.comchemimpex.com

This compound is recognized as a synthetic building block for pharmaceuticals and fine organic chemicals. frontierspecialtychemicals.com For instance, the closely related isomer 2-bromo-3-hydroxypyridine is used to produce pterocellin A and orelline. fishersci.com While specific, large-scale applications of this compound as an intermediate are not extensively detailed in published literature, its structure logically positions it as a valuable precursor for creating diverse libraries of compounds for drug screening.

Derivatization for Enhanced Biological Activity

The modification of a lead compound to optimize its pharmacological profile is a cornerstone of medicinal chemistry. The this compound structure offers multiple points for such derivatization. The bromine atom is a versatile handle for introducing new functional groups through established chemical reactions. solubilityofthings.com The hydroxyl and pyridine nitrogen atoms can form hydrogen bonds, which are critical for binding to biological targets like enzymes and receptors.

Research on the broader class of 3-hydroxypyridines demonstrates that derivatization can yield compounds with significant biological activity. rrpharmacology.rudergipark.org.tr For example, modifications to the 3-hydroxypyridine (B118123) scaffold have been shown to produce neuroprotective effects. rrpharmacology.rurrpharmacology.ru The synthesis of various derivatives allows for the fine-tuning of properties to enhance potency and selectivity for a specific biological target.

Role in the Synthesis of Specific Pharmaceutical Agents

The 3-hydroxypyridine scaffold is a key feature in various biologically active agents. The introduction of a bromine atom can further enhance potency or modulate the pharmacokinetic properties of these molecules.

The search for new antimicrobial agents is critical in the face of growing drug resistance. researchgate.net Pyridine derivatives are a well-established class of compounds with antimicrobial properties. researchgate.netontosight.ai Research into brominated pyridines and related heterocyclic structures has shown potential for developing new antibiotics. solubilityofthings.com

Studies on 3-hydroxypyridine-4-one derivatives, which share the core hydroxypyridine structure, have yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain derivatives showed potent activity against S. aureus and E. coli. researchgate.net Furthermore, salts derived from 3-hydroxypyridine have demonstrated high antimicrobial activity against Bacillus cereus and antifungal activity against Candida albicans. dergipark.org.trresearchgate.net Although direct synthesis of antimicrobials from this compound is not documented in the available research, the demonstrated activity of these closely related structures suggests it could be a promising starting point for new antimicrobial drug discovery.

Table 1: Antimicrobial Activity of Related 3-Hydroxypyridine Derivatives

| Compound Class | Organism(s) | Activity/Potency | Citation(s) |

|---|---|---|---|

| 3-Hydroxypyridine-4-one derivatives | S. aureus, E. coli | MIC value of 32 μg/mL for most active compounds | researchgate.net |

| 3-Hydroxypyridinium aryldithiophosphonates | Bacillus cereus | High bactericidal activity | dergipark.org.trresearchgate.net |

Many anticancer drugs incorporate a pyridine ring, and the addition of a halogen like bromine is a common strategy to enhance efficacy. Brominated pyridines are known to have potential anticancer properties. solubilityofthings.com For instance, derivatives of the related isomer 5-Bromo-2-hydroxypyridine have been shown to exhibit significant anticancer properties, potentially by inhibiting enzymes essential for DNA synthesis in cancer cells. Similarly, highly brominated quinolines have demonstrated significant inhibitory effects against human adenocarcinoma, cervical cancer, and rat glioblastoma cell lines. nih.gov

Another relevant therapeutic strategy involves iron chelation, as iron is crucial for cancer cell proliferation. Derivatives of 3-hydroxypyridin-4-ones act as iron chelating agents and have been evaluated for their cytotoxic effects against cancer cell lines like HeLa cells. nih.gov While research has not specifically documented the synthesis of anticancer agents from this compound, the established anticancer potential of brominated heterocycles and hydroxypyridine iron chelators provides a strong rationale for its investigation in oncology.

The pyridine scaffold is also integral to the development of antiviral therapeutics. google.com Bromo-substituted pyridines are considered relevant in this field, with some analogues being investigated for activity against various RNA viruses. uni-hannover.de For example, certain bromo-amino-hydroxyl pyridine derivatives are noted for their therapeutic relevance in the context of antiviral drugs.

Furthermore, a patent for inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase describes the preparation of compounds using a substituted 2-bromo-4-hydroxypyridine (B1272042) derivative as a key synthetic building block. frontierspecialtychemicals.com This highlights the utility of this class of compounds as intermediates in the synthesis of novel antiviral agents.

Derivatives of 3-hydroxypyridine are particularly notable for their activity within the central nervous system, specifically for their neuroprotective effects. rrpharmacology.rurrpharmacology.rurjeid.com This class of compounds is explored for its potential to correct ischemic brain injury following events like hemorrhagic stroke. dergipark.org.trrrpharmacology.ru The therapeutic effect is often linked to the correction of free radical oxidation processes, a key factor in secondary injury after acute cerebral accidents. rjeid.com

Studies in animal models of intracerebral hemorrhage have shown that the administration of 3-hydroxypyridine derivatives can lead to a lower severity of neurological disorders, reduced signs of neurodegeneration, and accelerated recovery. rrpharmacology.rurjeid.com The well-known drug Mexidol (ethylmethyl-hydroxypyridine succinate) is a derivative of 3-hydroxypyridine widely used in neurology for the therapy of stroke. dergipark.org.trsemanticscholar.org Given the established neuroprotective profile of the 3-hydroxypyridine core, this compound represents a logical candidate for the development of new therapeutics targeting neurodegenerative diseases and acute brain injuries. dergipark.org.tr

Proton Pump Inhibitors

The pyridine scaffold is a core component of several proton pump inhibitors (PPIs), a class of drugs that suppress gastric acid secretion. homesunshinepharma.comresearchgate.net While this compound itself is not a PPI, its related structures, such as 2-Bromo-4-methylpyridine, are recognized as key intermediates in the synthesis of pyridinyl pyrrole (B145914) compounds that act as proton pump inhibitors. homesunshinepharma.com The general synthetic strategy for many PPIs involves coupling a substituted pyridine moiety with a benzimidazole (B57391) core. rjpbcs.com The bromine atom on the pyridine ring is particularly useful as it provides a reactive site for creating the necessary linkages to form the final drug molecule.

For instance, the synthesis of rabeprazole, a well-known PPI, utilizes a 2-chloromethyl pyridine intermediate which is condensed with a mercaptobenzimidazole. researchgate.net The bromo- and hydroxyl-substituents on the this compound ring can be chemically modified to generate such crucial intermediates for PPI synthesis. The development of novel PPIs aims to overcome limitations of existing drugs, such as instability in acidic conditions and variability in patient response due to metabolic enzyme polymorphisms. google.com

Table 1: Pyridine Intermediates in Pharmaceutical Synthesis

| Compound Name | CAS Number | Application/Relevance | Source |

|---|---|---|---|

| 2-Bromo-4-methylpyridine | 4926-28-7 | Intermediate for proton pump inhibitors. homesunshinepharma.com | homesunshinepharma.com |

| 3-Bromo-4-methylpyridine | 3430-22-6 | Intermediate for proton pump inhibitors. | |

| 2-Chloromethyl pyridine derivatives | N/A | Key intermediates for PPIs like Rabeprazole. researchgate.net | researchgate.net |

Anti-Inflammatory and Analgesic Agents

Derivatives of substituted pyridines have shown potential as anti-inflammatory and analgesic agents. The mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. rsc.org Pyrimidine-based compounds, which share structural similarities with pyridines, are known to act via this mechanism. rsc.org

Research into pyridine derivatives has identified compounds with significant anti-inflammatory properties. For example, the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes, is a key target. nih.gov A series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated as iNOS inhibitors, demonstrating the utility of this scaffold. nih.gov Furthermore, other studies have investigated thiosemicarbazone derivatives, which incorporate a heterocyclic ring, for their anti-inflammatory and antinociceptive (analgesic) effects, showing reduction in edema in preclinical models. nih.gov The bromine atom and other functional groups on the this compound ring can be leveraged to synthesize novel pyrazole (B372694) derivatives, which are a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory action. nih.govmdpi.com

Anti-Alzheimer's Agents

The multifaceted nature of Alzheimer's disease has prompted the development of multi-target directed ligands (MTDLs), and pyridine-containing structures are prominent in this area of research. rsc.orgrsc.org Key strategies in developing anti-Alzheimer's agents include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, chelation of metal ions, and prevention of amyloid-β (Aβ) plaque aggregation. rsc.orgmdpi.comnih.gov

Derivatives of pyridoxine (B80251) (Vitamin B6), which features a substituted pyridine ring, have been designed as MTDLs for Alzheimer's. rsc.orgrsc.org These compounds have shown the ability to inhibit AChE and chelate metal ions. rsc.org Molecular docking studies of these pyridoxine-based triazoles showed interaction with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the AChE enzyme. rsc.orgrsc.org The PAS binding is significant as it may interfere with Aβ aggregation. rsc.org Other research has focused on modifying existing drugs like donepezil, leading to analogues with potent and selective AChE inhibition. nih.gov The this compound scaffold provides a foundation for creating novel MTDLs by incorporating functionalities known to interact with these Alzheimer's-related targets.

Table 2: Selected Anti-Alzheimer's Agent Research Findings

| Compound Class | Target(s) | Key Findings | Source |

|---|---|---|---|

| Pyridoxine-based triazoles | AChE, Metal Ions | Derivative 5i was the most potent AChE inhibitor in its series and showed metal-chelating properties. rsc.org | rsc.orgrsc.org |

| Pyrazolopyridine hybrids | AChE, BuChE, GSK3β, Tau & Aβ aggregation | Compounds 49 and 51 showed potent, multi-target activity with IC50 values in the sub-micromolar range against AChE and GSK3β. nih.gov | nih.gov |

Mechanism of Action Studies for Derivatives

Understanding how derivatives of this compound interact with biological systems at a molecular level is crucial for rational drug design.

Interaction with Molecular Targets

Derivatives of substituted pyridines are known to interact with a variety of specific molecular targets, including enzymes and receptors. The nature and position of substituents on the pyridine ring, such as bromine atoms and hydroxyl or amino groups, are critical for binding affinity and selectivity. smolecule.com These groups can participate in hydrogen bonding and halogen bonding, which stabilize the ligand-target complex. smolecule.com

A compelling example is the interaction of 2-aminopyridine (B139424) derivatives with neuronal nitric oxide synthase (nNOS). nih.gov Crystallographic studies revealed that a specific enantiomer, (3′R, 4′R)-4, induced a structural change in the enzyme, creating a new binding pocket to accommodate the 2-amino-4-methylpyridine moiety of the inhibitor. nih.gov This induced-fit mechanism highlights the dynamic nature of molecular interactions. Other research has identified piperidine (B6355638) derivatives containing a pyridine ring that bind with high affinity (nanomolar range) and selectivity to the vesicular acetylcholine (B1216132) transporter (VAChT) over sigma (σ1 and σ2) receptors. nih.gov

Enzyme Activity Modulation

The pyridine scaffold is a cornerstone in the design of various enzyme inhibitors. Derivatives of this compound can be tailored to modulate the activity of several key enzyme families.

Cholinesterases: Many anti-Alzheimer's drug candidates based on pyridine and pyrazole scaffolds function by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The inhibition prevents the breakdown of the neurotransmitter acetylcholine.

Nitric Oxide Synthases (NOS): As previously mentioned, 2-aminopyridine derivatives have been developed as highly potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), with some compounds showing over 1000-fold selectivity for nNOS versus the endothelial (eNOS) isoform. nih.gov

Histone Methyl Modifying Enzymes: The pyridine ring is also found in modulators of epigenetic enzymes. Certain compounds have been shown to modulate the activity of EZH2, a histone methyltransferase. google.com

Cyclooxygenases (COX): Pyrimidine and pyrazole derivatives often exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes. rsc.org

Table 3: Enzyme Modulation by Pyridine Derivatives

| Derivative Class | Target Enzyme | Potency/Selectivity | Source |

|---|---|---|---|

| Pyrrolidinomethyl 2-aminopyridines | nNOS | Ki = 5 nM; >1000-fold selectivity over eNOS. nih.gov | nih.gov |

| Pyrazolopyridine hybrids | hAChE | IC50 = 0.16 μM. nih.gov | nih.gov |

| α-Aryl Donepezil Analogues | AChE | 3-methylpyridine derivative 12 was a more potent inhibitor than donepezil. nih.gov | nih.gov |

Receptor Binding

In addition to enzyme inhibition, derivatives containing the pyridine moiety can act as ligands for various receptors. The binding of these molecules to receptors can trigger or block downstream signaling pathways.

Research has shown that derivatives of 2-pyridinemethylamine can be potent and selective agonists at serotonin (B10506) 5-HT1A receptors, which are implicated in depression and anxiety. acs.org In another study, a series of piperidine derivatives were synthesized to target the vesicular acetylcholine transporter (VAChT), a protein involved in storing and releasing acetylcholine. nih.gov Several of these compounds, which incorporate a pyridine ring, displayed high binding affinity for VAChT, with Ki values in the low nanomolar range, and high selectivity over σ1 and σ2 receptors. nih.gov The structure of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol, a related compound, suggests that it can interact with receptors, modulating their activity and affecting signaling pathways, with the bromine atom playing a key role in binding affinity.

Metal Chelation

The structure of this compound, featuring a hydroxyl (-OH) group and a pyridyl nitrogen atom in a vicinal position, suggests a potential for metal chelation. These functional groups can act as a bidentate ligand, coordinating with various metal ions. While direct studies on the metal chelating properties of this compound are not extensively documented in the reviewed literature, the behavior of analogous pyridin-3-ol and related pyridine derivatives provides significant insight into this capability.

The hydroxyl and nitrogen atoms of the pyridine ring are known to form stable complexes with transition metals. For instance, in related compounds like 5-bromo-2-chloro-4-methylpyridin-3-ol, the hydroxyl group and the pyridyl nitrogen are identified as the primary sites for chelating metal ions. vulcanchem.com Similarly, studies on pyridoxine (a vitamin B6 vitamer with a hydroxymethyl and a hydroxyl group on the pyridine ring) derivatives have demonstrated their ability to chelate bioactive metals such as Fe³⁺ and Al³⁺. rsc.org The hydroxyl group directly attached to the pyridine nucleus is considered crucial for this metal-binding activity. rsc.org

The capacity for metal chelation is a significant area of investigation in medicinal chemistry, particularly for developing treatments for neurodegenerative diseases like Alzheimer's, where the dysregulation of metal ion homeostasis is a key pathological feature. rsc.org Ligands that can sequester excess metal ions may help to mitigate oxidative stress and reduce the metal-induced aggregation of amyloid-β peptides. rsc.org Derivatives of pyridoxine have been designed as multi-target-directed ligands that combine metal chelation with other therapeutic actions, such as acetylcholinesterase inhibition. rsc.org

The table below summarizes the metal chelation properties observed in compounds structurally related to this compound.

| Compound/Derivative Class | Chelating Groups | Chelated Metals (Examples) | Reference |

| Pyridoxine Derivatives | Pyridinic hydroxyl group | Fe³⁺, Al³⁺ | rsc.org |

| 5-Bromo-2-chloro-4-methylpyridin-3-ol | Hydroxyl group, Pyridyl nitrogen | General metal ions | vulcanchem.com |

| 4-Amino-5-methylpyridin-2-ol | Hydroxyl group, Amino group | Cu(II), Fe(III) |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies explore how modifications to the pyridine core and its substituents influence biological activity, selectivity, and pharmacokinetic properties. Although SAR studies focusing specifically on a broad library of this compound derivatives are not widely published, valuable insights can be drawn from research on closely related pyridinol and aminopyridine structures.

A key area of research has been the development of aminopyridine derivatives as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. In one study, 6-bromo-4-methylpyridin-2-amine, a close structural analog of the parent compound, served as a starting material for the synthesis of a series of inhibitors. nih.gov The SAR from this research revealed several key points:

Side Chain Length and Flexibility: Reducing the number of rotatable bonds in the amino side chain was found to improve membrane permeability. nih.gov

Alkyne vs. Alkane Linker: The conversion of an alkyne linker to the more flexible alkyl linker in the side chain generally led to a significant increase in inhibitory potency against nNOS. nih.gov

Substitution on the Pyridine Ring: The presence and position of the methyl group on the pyridine ring are crucial for activity and selectivity.

In another context, SAR studies of pyridoxal (B1214274) phosphate (B84403) derivatives as antagonists for P2X receptors demonstrated that substitutions at the 6-position of the pyridinol ring significantly modulate potency and selectivity. acs.org For example, introducing a p-carboxyphenylazo group at this position resulted in a derivative with an IC₅₀ value of 9 nM at P2X₁ receptors and high selectivity over other P2X and P2Y subtypes. acs.org This highlights how modifications distal to the core pyridinol structure can have profound effects on biological targets.

The table below details specific SAR findings from derivatives of related pyridine compounds.

| Parent Scaffold | Structural Modification | Effect on Biological Activity | Target | Reference |

| 6-Alkynyl-4-methylpyridin-2-amine | Hydrogenation of alkyne to alkane | Increased inhibitory potency | nNOS | nih.gov |

| 6-Alkynyl-4-methylpyridin-2-amine | Conversion of terminal alcohol to dimethylamine | Maintained or slightly altered potency | nNOS | nih.gov |

| Pyridoxal-5'-phosphate | Addition of p-carboxyphenylazo group at 6-position | High potency (IC₅₀ = 9 nM) and selectivity | P2X₁ Receptors | acs.org |

| Pyridoxal-5'-phosphate | Substitution with 2,5-disulfonate phenylazo group | 28-fold selectivity for P2X₁ vs. P2X₃ receptors | P2X Receptors | acs.org |

These examples underscore the importance of systematic structural modifications to the pyridine scaffold. The bromine atom at the 2-position of this compound offers a reactive handle for further chemical elaboration, such as in Suzuki or Sonogashira cross-coupling reactions, enabling the synthesis of diverse libraries of derivatives for extensive SAR studies. nih.govsigmaaldrich.com Such studies are crucial for developing novel therapeutic agents with improved potency, selectivity, and drug-like properties.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not publicly available.

Extensive queries for research pertaining to Density Functional Theory (DFT) calculations, including predictions of reactivity, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) maps, and reactivity descriptors, did not yield specific results for this compound. Similarly, searches for molecular docking studies and conformational analysis involving this compound returned no relevant scholarly articles or data.

Therefore, it is not possible to provide the requested article with scientifically accurate, source-based information strictly adhering to the provided outline for this specific chemical compound.

Quantum Mechanical Investigations of Related Pyridine Derivatives

While direct quantum mechanical studies specifically targeting this compound are not extensively available in the public domain, a wealth of information can be gleaned from computational investigations of structurally similar pyridine derivatives. These studies, employing methodologies like Density Functional Theory (DFT), provide significant insights into the geometric, electronic, and spectroscopic properties that are likely to be characteristic of this compound.

Research into related compounds, such as brominated, methylated, and hydroxylated pyridines, allows for the extrapolation of key molecular parameters. For instance, a quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine provides a close model for understanding the structural and electronic characteristics. jocpr.com In this study, DFT calculations were used to determine optimized geometry, including bond lengths and angles, as well as the dipole moment and vibrational frequencies. jocpr.com

Further computational work on derivatives like 5-bromo-2-methylpyridin-3-amine (B1289001) and 2-Amino-3-bromo-5-nitropyridine offers additional context. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net These studies frequently employ DFT with basis sets such as B3LYP/6-31G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other electronic properties. mdpi.comdntb.gov.uaresearchgate.net The insights from these analyses are crucial for predicting the reactivity and intermolecular interactions of related molecules.

The following data tables summarize findings from computational studies on pyridine derivatives that are structurally analogous to this compound, providing a predictive framework for its properties.

Table 1: Calculated Geometric Parameters of a Related Pyridine Derivative (2-bromo-3-hydroxy-6-methyl pyridine) jocpr.com

This table presents the calculated bond lengths and bond angles for a pyridine derivative with a similar substitution pattern. These values offer a reasonable approximation of the expected molecular geometry of this compound. The calculations were performed using DFT methods. jocpr.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C | 1.390 - 1.504 |

| C-O | 1.350 | |

| C-Br | 1.948 | |

| C-N | 1.303 - 1.343 | |

| C-H | 1.083 - 1.093 | |

| O-H | 0.963 | |

| Bond Angles (°) | C-C-C | 112.9 - 119.9 |

| C-C-O | 124.6 | |

| C-C-Br | 119.9 | |

| C-C-N | 116.8 - 125.3 | |

| Br-C-N | 117.7 | |

| C-O-H | 108.4 |

Table 2: Calculated Electronic and Spectroscopic Properties of Related Pyridine Derivatives

This table summarizes key electronic and spectroscopic data from computational studies on various substituted pyridines. These properties are fundamental to understanding the molecule's reactivity, stability, and interaction with electromagnetic radiation.

| Property | Investigated Compound | Method | Calculated Value |

| Dipole Moment | 2-bromo-3-hydroxy-6-methyl pyridine | DFT | 1.9384 Debye jocpr.com |

| HOMO-LUMO Gap | 5-(Aryl)-2-methylpyridin-3-amine derivatives | DFT/B3LYP/6-31G(d,p) | ~4.93 - 5.07 eV dntb.gov.ua |

| First Order Hyperpolarizability | 2-Amino-3-bromo-5-nitropyridine | DFT/B3LYP/6-311++G(d,p) | 7.428 x 10⁻³⁰ esu researchgate.net |

| Vibrational Frequencies (cm⁻¹) | 2-bromo-3-hydroxy-6-methyl pyridine | DFT | C-H stretch: 2923-3079, Ring deformation: 1549, 1574 jocpr.com |

Conclusion

Summary of Key Characteristics

2-Bromo-4-methylpyridin-3-ol is a halogenated and substituted pyridinol with significant potential as a chemical intermediate. Its key features include a versatile bromine atom ideal for cross-coupling reactions, a reactive hydroxyl group, and a methyl group, all on a pyridine (B92270) scaffold known for its prevalence in bioactive compounds and functional materials. This combination of features makes it a valuable building block for the synthesis of complex, highly functionalized molecules.

Future Outlook and Potential Research Directions

Future research will likely focus on fully characterizing the physical and spectroscopic properties of this compound. Exploration of its reactivity in a wider range of modern synthetic transformations could unveil novel and efficient pathways to valuable compounds. There is significant potential in utilizing this building block to generate libraries of new substituted pyridines for screening in medicinal chemistry programs, particularly for targets where the pyridine scaffold is known to be effective. Further investigation into its utility for creating new polymers, ligands, and agrochemicals represents another promising avenue for future research.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-4-methylpyridin-3-ol, ¹H NMR and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo, methyl, and hydroxyl substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information about the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be affected by the electronegativity of the substituents. For instance, the carbon atom attached to the bromine would likely appear at a different chemical shift compared to the carbon bearing the hydroxyl group.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is a theoretical representation as experimental data is not available in the searched sources.)

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Aromatic CH | 6.5 - 8.5 | Doublet, Singlet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Hydroxyl (OH) | Variable (dependent on solvent and concentration) | Singlet (broad) |

| Aromatic C | 110 - 160 | - |

| Methyl C | 15 - 25 | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200 cm⁻¹). The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy , being complementary to IR spectroscopy, would also provide information about the vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra.

Interactive Data Table: Expected IR Absorption Bands for this compound (Note: This table is a theoretical representation as experimental data is not available in the searched sources.)

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2970 | Medium |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. The fragmentation pattern could involve the loss of the bromine atom, the methyl group, or other fragments, providing further structural clues.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of organic compounds.

For Purification: Column chromatography using a suitable stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be an effective method for purifying this compound from reaction mixtures.

For Analysis:

Thin-Layer Chromatography (TLC) would be used to monitor the progress of reactions and to quickly assess the purity of fractions collected during column chromatography.

High-Performance Liquid Chromatography (HPLC) could be employed for the quantitative analysis of the compound's purity. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) would be a common choice.

Gas Chromatography (GC) , if the compound is sufficiently volatile and thermally stable, could also be used for purity assessment.

Future Research Directions and Unexplored Potentials

Novel Synthetic Routes

Currently, established and optimized synthetic pathways specifically for 2-Bromo-4-methylpyridin-3-ol are not widely reported in scientific literature, presenting a significant opportunity for innovation in organic synthesis. Future research could focus on developing efficient and scalable methods for its preparation. Drawing inspiration from the synthesis of related brominated and hydroxylated pyridines, several potential strategies could be explored:

Multi-step Synthesis from Commercially Available Precursors: Investigation into synthetic sequences starting from readily available materials like 4-methylpyridine (B42270) or 2-amino-4-methylpyridine (B118599) is a logical starting point. Such routes might involve initial bromination, followed by nitration, reduction to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The regioselectivity of each step would be a critical aspect to control.

Metal-Catalyzed C-H Functionalization: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could offer more direct and atom-economical routes. Research could target the selective bromination and hydroxylation of a 4-methylpyridin-3-ol precursor, or vice-versa.

Flow Chemistry Approaches: For improved safety, scalability, and reaction control, the development of continuous flow synthesis methods for this compound would be a valuable endeavor.

A comparative table of potential synthetic precursors is presented below:

| Precursor Compound | CAS Number | Key Transformation Steps |

| 4-Methylpyridine | 108-89-4 | Bromination, Nitration, Reduction, Diazotization, Hydrolysis |

| 2-Amino-4-methylpyridine | 695-34-1 | Bromination, Diazotization, Hydroxylation |

| 4-Methylpyridin-3-ol | 766-07-4 | Directed Bromination |

Expanded Applications in Material Science

The field of material science offers fertile ground for the application of novel pyridine (B92270) derivatives. The structural motifs present in this compound suggest its potential as a building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine-based ligands are integral to the design of phosphorescent metal complexes used in OLEDs. The specific electronic properties of this compound could be harnessed to synthesize new iridium or ruthenium complexes with tailored emission characteristics, potentially leading to more efficient and stable display technologies.

Functional Polymers: The hydroxyl and bromo- functionalities provide two distinct points for polymerization or polymer modification. This could enable the creation of polymers with enhanced thermal stability, flame retardancy (due to the bromine content), or specific metal-chelating properties.

Exploration of Further Biological Activities

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. The unique substitution pattern of this compound makes it an intriguing candidate for biological screening to uncover novel therapeutic activities.

Future research should involve broad-spectrum screening of this compound against various biological targets. Based on the activities of related pyridine structures, potential areas of interest include:

Antimicrobial and Antifungal Agents: The biological activity of novel heterocyclic compounds is a constant area of investigation. Screening this compound against a panel of pathogenic bacteria and fungi could reveal previously unknown antimicrobial properties.

Enzyme Inhibition: The specific stereoelectronic profile of the molecule could allow it to act as an inhibitor for various enzymes implicated in disease. High-throughput screening against kinases, proteases, or other enzyme classes could identify novel biological activities.

Advanced Computational Modeling for Structure-Property Prediction

Before embarking on extensive and resource-intensive laboratory synthesis and testing, advanced computational modeling can provide invaluable insights into the properties and potential of this compound. Quantum chemical studies, such as Density Functional Theory (DFT), can be employed to predict a range of molecular characteristics.

Key areas for computational investigation include:

Molecular Geometry and Electronic Structure: Calculating the optimized molecular geometry, bond lengths, and bond angles to understand the compound's three-dimensional structure.

Spectroscopic Properties: Predicting infrared, Raman, and NMR spectra to aid in the future identification and characterization of the synthesized compound.

Reactivity Indices: Calculating parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity to predict the molecule's reactivity and stability.

Pharmacokinetic Property Prediction: In silico modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness.

A table summarizing key predictable physicochemical properties is shown below:

| Property | Predicted Value | Significance |

| Molecular Weight | 188.02 g/mol | Fundamental property for all chemical calculations. |

| LogP | (To be calculated) | Predicts the lipophilicity and membrane permeability. |

| pKa | (To be calculated) | Indicates the acidity/basicity, affecting solubility and biological interactions. |

| Dipole Moment | (To be calculated) | Relates to the polarity and intermolecular interactions. |

Development of Derivatives with Tuned Physicochemical Properties for Drug Design

The true potential of this compound in drug design may lie in its use as a versatile scaffold for the creation of a library of derivative compounds. The bromine atom is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

Future research in this area would involve:

Suzuki Coupling Reactions: Reacting the bromo-position with various boronic acids to introduce aryl or heteroaryl groups, thereby exploring a vast chemical space and potentially enhancing biological activity.

Ether and Ester Formation: Modifying the hydroxyl group to form ethers and esters, which can alter the compound's solubility, metabolic stability, and ability to act as a prodrug.

Buchwald-Hartwig Amination: Replacing the bromine atom with various amines to synthesize a new class of aminopyridine derivatives, which are prevalent in pharmacologically active molecules.

The development of such a derivative library, coupled with systematic structure-activity relationship (SAR) studies, could lead to the identification of lead compounds with optimized potency and selectivity for specific biological targets.

Q & A

What are the key considerations for designing a synthetic route to 2-Bromo-4-methylpyridin-3-ol?

Basic Research Question

Synthesis typically involves halogenation and functional group protection. For brominated pyridines, direct bromination of 4-methylpyridin-3-ol using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is common. However, regioselectivity must be optimized to avoid competing substitution patterns . Intermediate purification via column chromatography or recrystallization is critical, as impurities can affect downstream reactivity.

How can NMR spectroscopy resolve structural ambiguities in brominated pyridine derivatives?

Basic Research Question

1H and 13C NMR are essential for confirming substitution patterns. For this compound, the hydroxyl proton (3-OH) appears as a broad singlet (~δ 10-12 ppm), while the methyl group (4-CH3) resonates as a singlet near δ 2.5 ppm. The bromine atom at position 2 induces deshielding in adjacent carbons, detectable via 13C NMR . 2D NMR (e.g., COSY, HMBC) can further validate connectivity, distinguishing between isomers like 5-bromo or 6-methyl analogues .

What advanced strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often suffer from steric hindrance due to the methyl and hydroxyl groups. Strategies include:

- Pre-protection of the hydroxyl group (e.g., TBS or acetyl) to reduce steric bulk and prevent catalyst poisoning .

- Microwave-assisted synthesis to enhance reaction rates and selectivity .

- Use of bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate .

How does computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the bromine atom’s electrophilicity and the hydroxyl group’s hydrogen-bonding capacity influence nucleophilic aromatic substitution (SNAr) pathways . Molecular docking studies may also predict interactions with biological targets, such as enzymes in medicinal chemistry applications .

What contradictions exist in reported biological activity data for brominated pyridines, and how can they be resolved?

Advanced Research Question

Discrepancies often arise from impurities in synthesized batches or variations in assay conditions. For instance, residual solvents (e.g., DMF) in this compound can inhibit enzyme activity. Mitigation involves:

- Rigorous purity verification via HPLC or mass spectrometry .

- Standardized bioassay protocols (e.g., fixed pH, temperature) to ensure reproducibility .

- Comparative studies with structurally similar compounds (e.g., 2-chloro or 4-ethyl analogues) to isolate substituent effects .

What are the best practices for handling and stabilizing this compound in aqueous environments?

Basic Research Question

The compound’s hydroxyl group increases hydrophilicity but also susceptibility to oxidation. Recommendations include:

- Storage under inert atmosphere (argon or nitrogen) at 4°C to prevent degradation .

- Buffered solutions (pH 6–7) to minimize acid/base-catalyzed side reactions .

- Lyophilization for long-term stability, with periodic FT-IR monitoring to detect decomposition .

How can X-ray crystallography validate the solid-state structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to grow high-quality crystals .

- Data collection : SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters, confirming the bromine and methyl substituents’ spatial arrangement .

- Validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

What role does this compound play in medicinal chemistry lead optimization?

Advanced Research Question

The bromine atom serves as a versatile handle for late-stage functionalization. Applications include:

- Fragment-based drug discovery : Incorporation into kinase inhibitors via cross-coupling to introduce aryl or heteroaryl groups .

- Probe synthesis : Radiolabeling (e.g., with 76Br) for PET imaging studies .

- SAR studies : Systematic replacement of bromine with other halogens to modulate potency and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.